molecular formula C8H4Cl2N2O2 B7909944 6,7-dichloro-3-(hydroxyamino)indol-2-one

6,7-dichloro-3-(hydroxyamino)indol-2-one

Cat. No.: B7909944
M. Wt: 231.03 g/mol
InChI Key: CVOUSAVHMDXCKG-UHFFFAOYSA-N
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Description

6,7-Dichloro-3-(hydroxyamino)indol-2-one is a synthetic indole derivative characterized by a bicyclic indol-2-one core substituted with chlorine atoms at positions 6 and 7, and a hydroxyamino (-NHOH) group at position 2. Indol-2-one derivatives are widely studied for their pharmacological activities, including antioxidant, antimicrobial, and enzyme-inhibitory effects . The hydroxyamino group may confer chelating properties, influencing metal-binding interactions, while the dichloro substitution likely enhances lipophilicity and stability .

Properties

IUPAC Name

6,7-dichloro-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,14H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOUSAVHMDXCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=NC(=O)C(=C21)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6,7-dichloro-3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

6,7-Dichloro-3-hydroxy-1,3-dihydro-2H-indol-2-one

  • Structure: Differs by replacing the hydroxyamino group (-NHOH) with a hydroxyl (-OH) group at position 3.
  • Molecular Formula: C₈H₅Cl₂NO₂ .
  • Molecular Weight : 218.03 g/mol .
  • Key Properties: Higher polarity compared to the hydroxyamino variant due to the hydroxyl group. No direct biological activity data is available in the evidence.

7-Chloro-3-(hydroxyamino)indol-2-one

  • Structure: Contains a single chlorine at position 7 and a hydroxyamino group at position 3.
  • Molecular Formula : C₈H₅ClN₂O₂ .
  • Molecular Weight : 196.59 g/mol .
  • Key Properties: Melting Point: 300°C . pKa: ~8.47 (predicted), indicating moderate acidity .

6,7-Dichloro-3-(2,4-dichlorobenzyl)quinoxalin-2(1H)-one

  • Structure: A quinoxaline derivative with dichlorobenzyl and dichloro substitutions.
  • Molecular Formula : C₁₅H₈Cl₄N₂O .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) pKa LogP (Predicted)
6,7-Dichloro-3-(hydroxyamino)indol-2-one* C₈H₅Cl₂N₂O₂ 223.02 6,7-Cl; 3-NHOH N/A ~8.5† 1.8–2.2‡
6,7-Dichloro-3-hydroxyindol-2-one C₈H₅Cl₂NO₂ 218.03 6,7-Cl; 3-OH N/A ~9.1† 1.5–1.9‡
7-Chloro-3-(hydroxyamino)indol-2-one C₈H₅ClN₂O₂ 196.59 7-Cl; 3-NHOH 300 8.47 1.3–1.7‡

*Inferred from structural analogs. †Predicted based on hydroxyamino/hydroxyl group acidity. ‡Estimated using ClogP models.

Data Tables

Table 1. Structural and Physicochemical Comparison

Parameter This compound 6,7-Dichloro-3-hydroxyindol-2-one 7-Chloro-3-(hydroxyamino)indol-2-one
Molecular Formula C₈H₅Cl₂N₂O₂ C₈H₅Cl₂NO₂ C₈H₅ClN₂O₂
Molecular Weight 223.02 218.03 196.59
Chlorine Substitution 6,7-dichloro 6,7-dichloro 7-chloro
Functional Group at Position 3 -NHOH -OH -NHOH
Predicted LogP 1.8–2.2 1.5–1.9 1.3–1.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dichloro-3-(hydroxyamino)indol-2-one
Reactant of Route 2
6,7-dichloro-3-(hydroxyamino)indol-2-one

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